二盐酸斯托巴定

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stobadine dihydrochloride is a well-known antioxidant and free radical scavenger . It has the potential to protect various tissues against oxidative stress . It is also used as a neuroprotectant .

Synthesis Analysis

Based on stobadine, a series of new stobadine derivatives were developed with improved pharmacodynamic and toxicity profiles . The stobadine molecule was modified mostly by electron-donating substitution on the benzene ring and by alkoxycarbonyl substitution at the N-2 position .Molecular Structure Analysis

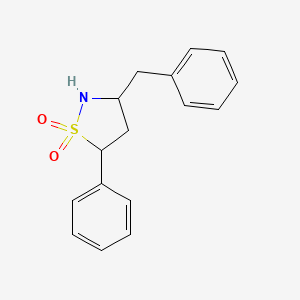

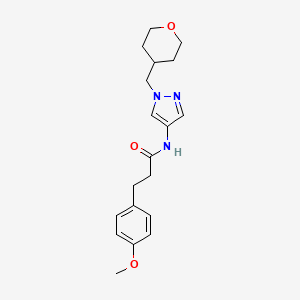

The molecular structure of stobadine dihydrochloride is based on the hexahydropyridoindole scaffold . Molecular modeling pointed towards indole nitrogen as the most feasible atom, responsible in stobadine and its new congeners for their antioxidant properties and for its capability to react with free radicals, creating more stable and less reactive nitrogen-free centered radical .Chemical Reactions Analysis

Stobadine dihydrochloride was found to exert antioxidant activity, thus it possesses the potential to protect various tissues against oxidative stress . It was found to diminish the impairment of the myocardium induced by mechanisms involving reactive oxygen species .Physical And Chemical Properties Analysis

Stobadine dihydrochloride is highly soluble both in water and in lipids . The dipalmitate salt of stobadine is water-insoluble but chemically more stable than the dihydrochloride salt .科学研究应用

Antioxidant and Free-Radical Scavenger

Stobadine dihydrochloride is known as an indole-related antioxidant and free-radical scavenger . It has the potential to protect various tissues against oxidative stress .

Pharmacokinetic Studies

Stobadine dihydrochloride has been used in pharmacokinetic studies . It has been administered intravenously or orally to rats in single and repeated doses .

Bioavailability Study

A spectrofluorometric approach was used for the determination of stobadine in dog serum and urine after its administration in the form of either the dihydrochloride or the dipalmitate . This method allowed researchers to perform a bioavailability study .

Long-term Toxicological Study

The same spectrofluorometric approach was also used to perform a long-term toxicological study .

Treatment of Adjuvant Arthritis

Stobadine dihydrochloride has been tested for its therapeutic potential in reducing oxidative stress in adjuvant arthritis .

Protection of High-Molar-Mass Hyaluronan

Stobadine dihydrochloride has shown protective effects against reactive oxygen species formed during Cu (II) ions and ascorbate-induced degradation of high-molar-mass hyaluronan .

Drug Design and Synthesis

Modification of the stobadine molecule by aromatic electron donating substitution was found to enhance the intrinsic free radical scavenging activity . Variation of the N2 substituent afforded a synthetically accessible way to modulate the biological availability without affecting significantly the free radical scavenging activity .

作用机制

Target of Action

Stobadine dihydrochloride, also known as (4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride, primarily targets the ADRA1 (Adrenergic receptor alpha-1) as an antagonist . The role of this receptor is crucial in the cardiovascular system, endocrinology, and metabolic disease .

Mode of Action

Stobadine dihydrochloride interacts with its target, the ADRA1 receptor, by acting as an antagonist . This interaction results in the inhibition of the receptor, thereby modulating the physiological responses mediated by the receptor .

Biochemical Pathways

Stobadine dihydrochloride affects the biochemical pathways related to oxidative stress . It acts as a potent antioxidant and free radical scavenger . This action helps in protecting various tissues against oxidative stress .

Pharmacokinetics

In pharmacokinetic and toxicokinetic studies, stobadine dihydrochloride was administered intravenously or orally to rats in single and repeated doses . Liquid-liquid extraction was used for selective isolation of stobadine dihydrochloride and its metabolites from the biological matrix, followed by liquid scintillation quantification . These studies help in understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of stobadine dihydrochloride and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of stobadine dihydrochloride’s action are primarily related to its antioxidant activity . It prevents free radical-induced alterations in ER membrane fluidity . Moreover, it has been found to exert numerous positive effects on human health due to its ability to regulate oxidative status .

Action Environment

The action, efficacy, and stability of stobadine dihydrochloride can be influenced by various environmental factors. For instance, the method of administration (intravenous or oral) and the biological matrix can impact the bioavailability of the compound . Furthermore, the presence of other compounds in the system can also affect the action of stobadine dihydrochloride .

未来方向

属性

IUPAC Name |

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLFAMANDIWUKH-JBUFHSOLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2589317.png)

![(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2589322.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2589324.png)